molecular formula C9H8ClN3O2 B6245934 4-aminocinnoline-3-carboxylic acid hydrochloride CAS No. 2408968-52-3

4-aminocinnoline-3-carboxylic acid hydrochloride

Cat. No.: B6245934
CAS No.: 2408968-52-3
M. Wt: 225.63 g/mol
InChI Key: MJFKKLLORUDBJC-UHFFFAOYSA-N
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Description

4-Aminocinnoline-3-carboxylic acid hydrochloride is a chemical building block in medicinal chemistry and pharmacological research. This compound serves as a key precursor for synthesizing diverse heterocyclic systems, including pyrimido[5,4-c]cinnolines and 1,3-oxazino[5,4-c]cinnolines . Derivatives of the 4-amino-3-cinnolinecarboxylic acid scaffold have demonstrated significant biological activities. Notably, amide derivatives synthesized from this core structure have shown a significant central nervous system (CNS) activity in pharmacological evaluations . This makes the compound a valuable scaffold for researchers developing and studying new bioactive molecules, particularly in neuroscience. The cinnoline core is a privileged structure in drug discovery, related to the quinoline family, which is known for a wide spectrum of biological properties . As a versatile intermediate, this compound can be used to explore structure-activity relationships and create novel compounds for high-throughput screening and target identification. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2408968-52-3

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

4-aminocinnoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H

InChI Key

MJFKKLLORUDBJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Aminocinnoline 3 Carboxylic Acid Hydrochloride and Its Derivatives

Foundational Cyclization Routes to the Cinnoline (B1195905) Ring System

The construction of the cinnoline nucleus is the critical first stage. A notable and effective strategy involves the cyclization of specifically functionalized phenylhydrazone precursors. This approach provides a versatile entry to a variety of substituted cinnolines.

A robust and high-yielding route to the cinnoline core begins with the synthesis of diethyl mesoxalate phenylhydrazones. rsc.org These precursors are readily accessible, typically prepared through the coupling of diazotized aromatic amines with diethyl malonate in the presence of a buffer like sodium acetate. rsc.org This reaction is generally efficient for a range of substituted anilines.

The diethyl ester precursors are then typically hydrolyzed to the corresponding mesoxalic acid phenylhydrazones. rsc.org This step sets the stage for the crucial cyclization reaction.

Table 1: Examples of Diethyl Mesoxalate Phenylhydrazone Synthesis

Diazotized Amine PrecursorCoupling ReagentProductYield (%)
AnilineDiethyl MalonateDiethyl mesoxalate phenylhydrazoneHigh
m-ChloroanilineDiethyl MalonateDiethyl mesoxalate m-chlorophenylhydrazoneHigh
p-ToluidineDiethyl MalonateDiethyl mesoxalate p-tolylhydrazone~65%

Data compiled from research on novel cinnoline syntheses. rsc.org

With the mesoxalic acid phenylhydrazone in hand, the next key step is the intramolecular cyclization to form the cinnoline ring system. This is achieved through a Friedel-Crafts-type reaction. The dicarboxylic acid is first converted to the more reactive mesoxalyl chloride phenylhydrazone, typically using a chlorinating agent. This acid chloride is then cyclized in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to yield 4-hydroxycinnoline-3-carboxylic acid. rsc.orgrsc.org This product exists in tautomeric equilibrium with the more stable 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, which serves as a pivotal intermediate for further transformations. rsc.orgrsc.org

An alternative approach involves the direct cyclization of 2-(phenylhydrazono)malonic acid. ucl.ac.be Heating this precursor in a high-boiling solvent like 1,2-dichlorobenzene (B45396) with thionyl chloride can also afford 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. ucl.ac.be

Table 2: Key Cyclization Reaction

PrecursorReagentsProduct
Mesoxalyl chloride phenylhydrazone1. Titanium tetrachloride 2. Ethylene dichloride4-Hydroxycinnoline-3-carboxylic Acid
2-(Phenylhydrazono)malonic acid1. Thionyl chloride 2. 1,2-Dichlorobenzene4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid

This table summarizes common cyclization strategies to form the core intermediate. rsc.orgucl.ac.be

Targeted Synthesis of 4-Aminocinnoline-3-carboxylic Acid Hydrochloride

The conversion of the stable 4-oxo intermediate to the target 4-amino compound requires a directed, multi-step synthetic sequence.

While a single-step "direct" synthesis from simple precursors is not commonly described, the most optimized and established pathway proceeds sequentially from the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid intermediate. The efficiency of this route relies on the high-yielding conversion of the 4-oxo group into a suitable leaving group, which is subsequently displaced by an amino functionality.

The established method for synthesizing the 4-aminocinnoline moiety from the 4-oxo precursor involves two primary transformations:

Chlorination: The 4-oxo (or 4-hydroxy) group is converted into a 4-chloro substituent. This is a critical step as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution. This transformation is typically achieved using potent chlorinating agents such as a mixture of thionyl chloride and phosphorus pentachloride or phosphorus oxychloride. rsc.org

Amination: The resulting 4-chlorocinnoline (B183215) intermediate is then subjected to amination. Reaction with ammonia, often in a solvent like phenol (B47542) or in a sealed vessel under pressure, displaces the chloride ion to install the 4-amino group. rsc.org

Diversification Strategies for 4-Aminocinnoline-3-carboxylic Acid Derivatives

The 4-aminocinnoline-3-carboxylic acid scaffold serves as a versatile platform for the synthesis of a wide range of derivatives, primarily through modifications of the carboxylic acid and amino groups.

One significant diversification strategy involves the synthesis of fused heterocyclic systems. For example, 4-aminocinnoline-3-carboxylic acid can undergo cyclocondensation reactions with reagents like urea (B33335) to form 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines. nih.gov Similarly, the corresponding 4-aminocinnoline-3-carboxamides can be reacted with N,N'-carbonyldiimidazole (CDI), oxalyl chloride, or diethyl carbonate to yield a variety of substituted fused pyrimidine (B1678525) rings. nih.gov These derivatives have been explored for their potential biological activities. nih.gov

Another common point of diversification is the carboxylic acid group itself, which can be converted into a variety of amides. Standard peptide coupling conditions can be used to react the carboxylic acid with various amines to generate a library of 4-aminocinnoline-3-carboxamide (B1596795) derivatives. researchgate.net

Amide Formation via Condensation Reactions

The conversion of the carboxylic acid moiety of 4-aminocinnoline-3-carboxylic acid into an amide is a crucial step for generating derivatives with potential biological activity. This transformation is typically achieved through condensation reactions with various amines. Due to the potential for a non-productive acid-base reaction between the carboxylic acid and the amine, the carboxylic acid group generally requires activation.

Common strategies for this amide bond formation involve the use of coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide. The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-aminocinnoline-3-carbonyl chloride can then react with a wide range of primary and secondary amines to yield the desired amides. This method is often efficient, though it may require basic conditions to neutralize the hydrochloric acid byproduct.

A variety of 4-aminocinnoline-3-carboxamide derivatives have been synthesized and investigated for their pharmacological properties.

Table 1: Synthesis of 4-Aminocinnoline-3-carboxamide Derivatives

Starting Material Amine Coupling Agent/Method Product Reference
4-Aminocinnoline-3-carboxylic acid Various Amines DCC or EDC Substituted 4-aminocinnoline-3-carboxamides General Method

Decarboxylation to Yield 4-Aminocinnolines

One common approach is thermal decarboxylation, which often requires high temperatures and may be facilitated by the presence of a copper catalyst, frequently in a high-boiling solvent such as quinoline (B57606). The mechanism is believed to involve the formation of a copper(I) carboxylate salt, which then undergoes thermal decomposition to release carbon dioxide and form an arylcopper intermediate, which is subsequently protonated.

Given the presence of the amino group, which can influence the electronic properties of the cinnoline ring, the conditions for decarboxylation would need to be carefully optimized to avoid side reactions. The reaction would likely proceed by heating the carboxylic acid in a suitable solvent, potentially with a catalyst like copper(I) oxide or copper chromite.

Table 2: Plausible Methods for the Decarboxylation of 4-Aminocinnoline-3-carboxylic Acid

Starting Material Reagents/Conditions Product Reference

Alkaline Hydrolysis to 4-Oxo-3-cinnolinecarboxylic Acids

The alkaline hydrolysis of esters of 4-aminocinnoline-3-carboxylic acid provides a route to 4-oxo-3-cinnolinecarboxylic acids, which exist in tautomeric equilibrium with 4-hydroxy-3-cinnolinecarboxylic acids. This saponification reaction is a standard method for the deprotection of carboxyl groups that have been esterified for synthetic purposes.

The reaction is typically carried out by heating the ester derivative, such as ethyl 4-aminocinnoline-3-carboxylate, with an aqueous solution of a strong base, for instance, sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. The 4-amino group may be converted to a 4-oxo group under these conditions, particularly with prolonged heating in a strong base.

A similar procedure has been documented for the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where the ester is refluxed with a 2N sodium hydroxide solution, followed by acidification. This suggests that a parallel approach would be effective for the corresponding cinnoline derivatives.

Table 3: General Procedure for Alkaline Hydrolysis of 4-Aminocinnoline-3-carboxylic Acid Esters

Starting Material Reagents/Conditions Product Reference

Annulation Reactions to Fused Polycyclic Systems

4-Aminocinnoline-3-carboxylic acid and its derivatives are valuable precursors for the synthesis of fused polycyclic heterocyclic systems through annulation reactions, where a new ring is constructed onto the existing cinnoline framework.

The construction of the pyrimido[5,4-c]cinnoline ring system can be achieved from 4-aminocinnoline-3-carboxylic acid derivatives. One approach involves the cyclocondensation of a substituted 4-aminocinnoline-3-carboxylic acid with urea. nih.gov This reaction likely proceeds through the formation of an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to form the fused pyrimidine ring, resulting in a 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnoline. nih.gov

Alternatively, 4-aminocinnoline-3-carboxamides can be used as starting materials. nih.gov Treatment of the carboxamide with reagents such as N,N'-carbonyldiimidazole (CDI), oxalyl chloride, or diethyl carbonate can facilitate the cyclization to form the pyrimido[5,4-c]cinnoline core. nih.gov For example, reaction with CDI would form an activated acylimidazole intermediate that can be attacked by the 4-amino group to close the pyrimidine ring.

The synthesis of triazepino[7,6-c]cinnolines involves the expansion of the ring fused to the cinnoline core to a seven-membered triazepine ring. A key intermediate for this transformation is 4-aminocinnoline-3-carboxylic acid hydrazide. ekb.eg This hydrazide can be reacted with various one-carbon synthons to construct the triazepine ring. ekb.eg

For instance, reaction of the hydrazide with ethyl chloroformate can lead to the formation of a 2,3,4,5-tetrahydro-1H-1,2,4-triazepino[6,5-c]cinnoline-2,5-dione. ekb.eg Similarly, treatment with potassium O-ethyl dithiocarbonate can yield the corresponding 2-thione derivative. ekb.eg Furthermore, reaction with excess orthoesters can produce 4,5-dihydro-1H-1,2,4-triazepino[6,5-c]cinnolin-5-ones. ekb.eg

The versatility of 4-aminocinnoline-3-carboxylic acid derivatives extends to the synthesis of other fused heterocyclic systems. For example, Hofmann degradation of 4-amino-8-methylcinnoline-3-carboxamide leads to the formation of 3,4-diamino-8-methylcinnoline. ekb.eg This ortho-diamino functionality is a valuable precursor for the synthesis of fused imidazole (B134444) rings. ekb.eg Reaction of the 3,4-diaminocinnoline with appropriate reagents can yield imidazo[4,5-c]cinnolines. ekb.eg

Table 4: Synthesis of Fused Polycyclic Systems from 4-Aminocinnoline-3-carboxylic Acid Derivatives

Starting Material Reagents Fused System Product Reference
Substituted 4-amino-3-cinnolinecarboxylic acid Urea Pyrimido[5,4-c]cinnoline 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnoline nih.gov
4-Amino-3-cinnolinecarboxamide N,N'-Carbonyldiimidazole Pyrimido[5,4-c]cinnoline 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnoline nih.gov
4-Aminocinnoline-3-carboxylic acid hydrazide Ethyl chloroformate Triazepino[7,6-c]cinnoline 2,3,4,5-Tetrahydro-1H-1,2,4-triazepino[6,5-c]cinnoline-2,5-dione ekb.eg
4-Aminocinnoline-3-carboxylic acid hydrazide Orthoesters Triazepino[7,6-c]cinnoline 4,5-Dihydro-1H-1,2,4-triazepino[6,5-c]cinnolin-5-one ekb.eg

Advanced Synthetic Techniques Applicable to Cinnoline Derivatives

The synthesis of the cinnoline scaffold, a core component of various pharmacologically active compounds, has evolved significantly, moving beyond classical methods to embrace more efficient, versatile, and environmentally benign strategies. Advanced techniques such as solid-phase organic synthesis, one-pot reactions, and innovative catalytic systems have been instrumental in accelerating the discovery and development of novel cinnoline derivatives, including precursors to this compound.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of heterocyclic libraries, streamlining purification processes and enabling automation. Its application in cinnoline chemistry has been demonstrated through the stereoselective synthesis of hexahydrocinnoline derivatives via a polymer-supported aza-Diels-Alder reaction. acs.orgacs.org

In this approach, a diene, 3-vinyl-2-cyclohexen-1-ol, is anchored to a solid support, typically a Wang resin, through an ether linkage. acs.orgresearchgate.net This polymer-bound diene then undergoes a [4+2] cycloaddition reaction with various azadienophiles, which are azo compounds that can be generated in situ. The reaction proceeds with high stereoselectivity, favoring the formation of a single cycloadduct due to the steric influence of the bulky polymer support, which directs the dienophile to attack from the anti-face of the diene. acs.org

Following the cycloaddition, the desired hexahydrocinnoline derivative is cleaved from the resin, commonly using trifluoroacetic acid (TFA). This traceless synthesis strategy efficiently yields the fused nonaromatic cinnoline core in moderate yields over three steps. acs.orgacs.org The versatility of this method allows for the generation of a library of compounds by varying the azadienophile component.

Table 1: Examples of Hexahydrocinnoline Derivatives Synthesized via SPOS
Azadienophile PrecursorGenerated AzadienophileProductOverall Yield (%)
4-Phenyl-1,2,4-triazolidine-3,5-dioneN-Phenyl TAD2,3-Diaza-2-phenylbicyclo[4.4.0]dec-7-ene-4,9-dione53
4-Methyl-1,2,4-triazolidine-3,5-dioneN-Methyl TAD2,3-Diaza-2-methylbicyclo[4.4.0]dec-7-ene-4,9-dione35
4-Ethyl-1,2,4-triazolidine-3,5-dioneN-Ethyl TAD2,3-Diaza-2-ethylbicyclo[4.4.0]dec-7-ene-4,9-dione26
4-(p-Methoxyphenyl)-1,2,4-triazolidine-3,5-dioneN-(p-Methoxyphenyl) TAD2,3-Diaza-2-(p-methoxyphenyl)bicyclo[4.4.0]dec-7-ene-4,9-dione41

One-Pot Reaction Sequences in Cinnoline Synthesis

A notable green chemistry approach involves the microwave-assisted one-pot synthesis of functionalized cinnolines. nu.edu.kzrsc.org This method utilizes a multi-component reaction that can be performed under controlled microwave irradiation, which significantly accelerates the reaction rate. For instance, the reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine (B6355638) as a base yields a complex tetrahydrocinnoline derivative. nu.edu.kz The reaction proceeds efficiently at 100°C within 20 minutes, affording high yields of the desired product. researchgate.net This technique has even been adapted for in-situ synthesis within natural microcapsules derived from sporopollenin, which act as microscopic reaction vessels. nu.edu.kzrsc.org

Organocatalysis has also been employed in one-pot cinnoline synthesis. A mild and efficient protocol for the synthesis of 4-amidocinnolines uses saccharin (B28170) as a cheap and environmentally friendly organocatalyst. researchgate.net This reaction utilizes t-butyl nitrite (B80452) as a metal-free diazotization reagent, highlighting the trend towards avoiding heavy metals in synthetic chemistry. researchgate.net

Table 2: Microwave-Assisted One-Pot Synthesis of a Cinnoline Derivative
Reactant 1Reactant 2Catalyst/BaseConditionsProductYield (%)
Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate1-Nitro-2-phenylethylenePiperidineMicrowave, 100°C, 20 min8-Hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile86-93

Metal-Catalyzed and Transition Metal-Free Approaches

Both metal-catalyzed and transition metal-free reactions have been pivotal in developing novel routes to cinnoline derivatives, offering unique reactivity and selectivity.

Metal-Catalyzed Approaches: Lewis acids like titanium tetrachloride (TiCl₄) have been used to mediate the intramolecular Friedel-Crafts cyclization of 2-(arylhydrazinylidene)-1,3-diketones to furnish 3-acyl-4-polyfluoroalkylcinnolines. researchgate.net This reaction involves the participation of a polyfluoroacyl group and the arylhydrazone moiety to construct the cinnoline ring.

Transition Metal-Free Approaches: There is a growing emphasis on developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of the processes. A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol and benzylamine. researchgate.net The mechanism involves a key intramolecular redox reaction, followed by condensation, isomerization of an azo intermediate to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. researchgate.net

Another metal-free approach involves the reaction of enaminones with aryl diazonium tetrafluoroboronates. researchgate.net This method provides a simple and concise route to diverse cinnoline derivatives by heating the reactants in dimethyl sulfoxide (B87167) (DMSO) without the need for any catalyst or additive. researchgate.net This highlights a strategy based on the inherent reactivity of the starting materials to achieve the desired molecular complexity.

Chemical Reactivity and Mechanistic Insights of 4 Aminocinnoline 3 Carboxylic Acid Hydrochloride

Reactivity Profiles of the Cinnoline (B1195905) Core in Substitution Reactions

The cinnoline ring system is an aromatic diazine, analogous to naphthalene (B1677914) but with two adjacent nitrogen atoms (N-1 and N-2) in one of the rings. ijper.org This configuration significantly influences the electron distribution and reactivity of the heterocyclic core. The cinnoline nucleus is generally electron-deficient, particularly in the pyridazine (B1198779) ring, which affects its susceptibility to nucleophilic and electrophilic substitution reactions.

Electrophilic substitution on the parent cinnoline ring typically occurs on the benzene (B151609) ring portion, at positions 6 and 8. However, the reactivity of 4-aminocinnoline-3-carboxylic acid hydrochloride is heavily modulated by its substituents. The 4-amino group is a powerful activating group (electron-donating through resonance), while the 3-carboxylic acid group is deactivating (electron-withdrawing through induction and resonance). The protonated state of the amino group and the ring nitrogens in the hydrochloride salt would further deactivate the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the cinnoline system makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions with good leaving groups. While the parent compound does not have a leaving group at the 4-position, this site is activated towards nucleophilic attack due to the adjacent nitrogen atom (N-1). The presence of the amino group at C-4 and the carboxylic acid at C-3 significantly alters the typical reactivity profile, with reactions more likely to involve the functional groups themselves rather than substitution on the core.

Influence of the Carboxylic Acid and Amino Functionalities on Chemical Transformations

The chemical transformations of this compound are dominated by the interplay between the amino and carboxylic acid groups.

Carboxylic Acid Group (-COOH): This group undergoes typical reactions of carboxylic acids. It can be converted to esters via Fischer esterification, to amides by reaction with amines (often requiring activation), or reduced to a primary alcohol. solubilityofthings.com Its electron-withdrawing nature decreases the electron density of the cinnoline ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The proximity of the amino and carboxylic acid groups allows for potential intramolecular cyclization reactions to form new heterocyclic systems, such as pyrimido[5,4-c]cinnolines. nih.gov

The interaction between these two groups is crucial. The basic amino group and the acidic carboxylic acid group can form an internal salt or zwitterion, influencing the molecule's physical properties and reactivity.

Protonation State Analysis and Site Selectivity (e.g., Hückel Method)

The protonation state of this compound is complex due to the presence of multiple basic sites: the two ring nitrogen atoms (N-1 and N-2) and the 4-amino group. The parent cinnoline has a pKa of 2.64. pnrjournal.com The exact site of protonation depends on the relative basicity of these nitrogens.

Theoretical calculations, such as the Hückel method, can provide insights into the electron density at different atoms in the π-system. wikipedia.org For pyridine, the nitrogen atom is the most basic site. In cinnoline, N-1 is generally considered more basic than N-2. The 4-amino group's basicity is reduced due to delocalization of its lone pair into the aromatic system but is still a potential site for protonation. In the hydrochloride salt, one or more of these nitrogen atoms will be protonated.

The site selectivity of reactions is directly linked to this protonation state. In strongly acidic media, protonation of the ring nitrogens deactivates the heterocyclic ring towards electrophilic attack. Conversely, the protonation site can direct nucleophilic attack. The Hückel method helps predict the π-electron distribution, identifying electron-rich and electron-poor centers that are likely to react with electrophiles and nucleophiles, respectively. wikipedia.org

Table 1: Predicted Protonation Sites and Effects

Potential Protonation Site Predicted Relative Basicity Effect on Reactivity
N-1 High Deactivates pyridazine ring to electrophilic attack.
N-2 Moderate Deactivates pyridazine ring to electrophilic attack.
4-Amino Group Low-Moderate Reduces nucleophilicity of the amino group.

Functional Group Interconversions and Their Selectivity

Functional group interconversion (FGI) is a key strategy in synthetic organic chemistry for modifying molecules like 4-aminocinnoline-3-carboxylic acid. imperial.ac.uk The selectivity of these reactions is paramount, especially given the multiple reactive sites.

Reactions of the Amino Group:

Diazotization: Treatment with NaNO2/HCl would convert the -NH2 group into a diazonium salt (-N2+). This is a highly selective reaction for primary aromatic amines. The resulting diazonium salt can be substituted by various nucleophiles (Sandmeyer reaction).

Acylation: The amino group can be selectively acylated with acyl chlorides or anhydrides to form amides. This can serve as a protecting group strategy.

Reactions of the Carboxylic Acid Group:

Esterification: Heating with an alcohol in the presence of an acid catalyst (Fischer esterification) selectively converts the -COOH group to an ester (-COOR).

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents) followed by reaction with an amine yields an amide. This is highly selective for the carboxylic acid.

Reduction: Strong reducing agents like LiAlH4 can reduce the carboxylic acid to a primary alcohol (-CH2OH), though this may also affect other parts of the molecule if not controlled. solubilityofthings.com

Cyclocondensation Reactions: The adjacent amino and carboxylic acid/carboxamide functionalities are perfectly positioned for cyclization. For example, reaction with urea (B33335) or N,N'-carbonyldiimidazole can lead to the formation of fused pyrimido[5,4-c]cinnoline systems. nih.gov This demonstrates a selective reaction involving both functional groups.

Table 2: Selective Functional Group Interconversions

Starting Group Reagent(s) Resulting Group Selectivity Note
4-Amino NaNO2, HCl 4-Diazonium Highly selective for the primary aromatic amine.
4-Amino Acetic Anhydride 4-Acetamido Selective acylation of the amine.
3-Carboxylic Acid SOCl2, then RNH2 3-Carboxamide Selective for the carboxylic acid.
3-Carboxylic Acid R-OH, H+ 3-Ester Selective for the carboxylic acid.
Both Urea Fused Pyrimidine (B1678525) Ring Intramolecular cyclization utilizing both groups. nih.gov

Stereochemical Aspects in the Synthesis and Reactions of Cinnoline Derivatives

The this compound molecule itself is planar and achiral. Therefore, stereochemical considerations are not relevant to the parent compound. However, stereochemistry becomes a critical aspect in the synthesis and reactions of its derivatives.

Stereocenters can be introduced through several pathways:

Reactions at the Carboxylic Acid Group: If the carboxylic acid is reacted with a chiral alcohol or a chiral amine, the resulting ester or amide product will be a mixture of diastereomers if the chiral reagent is not enantiomerically pure.

Substitution Reactions on the Cinnoline Core: If a reaction introduces a substituent with a chiral center onto the ring, stereoisomers will be formed.

Asymmetric Synthesis: Chiral catalysts or reagents can be used to introduce functionality in a stereoselective manner. For instance, the asymmetric reduction of a ketone derivative of the cinnoline core would yield a chiral alcohol.

While the parent molecule is achiral, its utility as a scaffold means that many of its biologically active derivatives will be chiral. The control of stereochemistry during their synthesis is crucial, as different stereoisomers often exhibit vastly different biological activities.

Spectroscopic and Structural Characterization of 4 Aminocinnoline 3 Carboxylic Acid Hydrochloride and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-aminocinnoline-3-carboxylic acid hydrochloride, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. The acidic proton of the carboxylic acid is typically highly deshielded and appears far downfield in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and exchange. libretexts.org Protons on the aromatic rings of cinnoline (B1195905) derivatives are expected to resonate in the range of 7.0-9.0 ppm. uncw.edu The protons of the amino group would also produce a distinct, often broad, signal.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The aromatic carbons of the cinnoline ring system display a range of chemical shifts, typically between 110-150 ppm, with carbons directly attached to the nitrogen atoms or other substituents showing significant shifts. tsijournals.com

Table 1: Predicted NMR Chemical Shifts (δ) for 4-Aminocinnoline-3-carboxylic Acid

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (OH)10.0 - 12.0 (broad s)-
Carboxylic Acid (C=O)-160 - 180
Amino Group (NH₂)5.0 - 7.0 (broad s)-
Aromatic Protons (C5-H to C8-H)7.0 - 8.5 (m)-
Aromatic Carbons-110 - 150

Note: Data are estimated based on typical values for analogous functional groups and heterocyclic systems. Exact values can vary based on solvent and concentration.

Utilization of Infrared (IR) Spectrophotometry for Functional Group Identification

Infrared (IR) spectrophotometry is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The carboxylic acid O-H stretch is notable for being very strong and broad, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak around 1710 cm⁻¹. The primary amine (NH₂) group gives rise to two N-H stretching bands in the 3200-3500 cm⁻¹ region. wpmucdn.comspectroscopyonline.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch~1710Strong
Primary AmineN-H Stretch3200 - 3500Medium (two bands)
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular weight of the protonated free base [M+H]⁺ would be a primary confirmation of its identity.

Under techniques like electrospray ionization (ESI), the molecule would likely be observed as its protonated form. Tandem mass spectrometry (MS/MS) experiments can induce fragmentation. The fragmentation of cinnoline and its derivatives often involves the cleavage of the heterocyclic rings. nih.govresearchgate.net Common fragmentation pathways for 4-aminocinnoline-3-carboxylic acid could include the loss of small neutral molecules such as water (H₂O) from the carboxylic acid, carbon monoxide (CO), or carbon dioxide (CO₂). The loss of HCN from the heterocyclic ring is a known fragmentation pathway for related nitrogen heterocycles like quinoline (B57606). rsc.orgresearchgate.net

Table 3: Potential Mass Spectrometry Fragments for 4-Aminocinnoline-3-carboxylic Acid

Ion Description
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of water from the carboxylic acid
[M+H - CO₂]⁺Loss of carbon dioxide (decarboxylation)
[M+H - HCN]⁺Loss of hydrogen cyanide from the ring system

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. youtube.com The cinnoline ring system, being an extended aromatic chromophore, is expected to absorb strongly in the UV region.

The absorption spectrum of this compound would likely show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. docbrown.info Aromatic amino acids typically absorb in the 255–280 nm range. nih.gov The extended conjugation of the cinnoline system, coupled with the electron-donating amino group and the carboxylic acid group, would influence the position of the maximum absorption wavelength (λmax). For similar aminoquinoline derivatives, absorption maxima have been observed in the 300-500 nm range. researchgate.netresearchgate.net The exact λmax is sensitive to the solvent polarity.

X-ray Crystallography for Precise Solid-State Structural Determination of Cinnoline Derivatives

A crystallographic study would confirm the planarity of the bicyclic cinnoline ring system. It would also reveal the precise geometry of the substituent groups, including the bond angles of the carboxylic acid and the amine group relative to the ring. Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid, the amino group, the ring nitrogens, and the hydrochloride counter-ion. These interactions are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 4 Aminocinnoline 3 Carboxylic Acid Hydrochloride

Computational and theoretical chemistry provide powerful tools for understanding the properties and potential applications of novel chemical entities. In the context of 4-aminocinnoline-3-carboxylic acid hydrochloride, a member of the broader cinnoline (B1195905) class of compounds, these methods offer insights into its electronic structure, conformational preferences, potential biological interactions, and the structural requirements for activity. While specific published data on this exact molecule is limited, the following sections describe the established computational methodologies as they are applied to cinnoline derivatives.

Medicinal Chemistry and Biological Research Applications of the Cinnoline Scaffold

Role of the Cinnoline (B1195905) Core as a Privileged Structure in Contemporary Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle, is regarded as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov This designation stems from its structural resemblance to other biologically important bicyclic systems like quinoline (B57606) and isoquinoline, allowing it to act as a bioisostere. mdpi.comresearchgate.net The versatility of the cinnoline ring system permits a wide array of chemical modifications, enabling the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities. nih.govnih.gov Compounds incorporating the cinnoline scaffold have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to their investigation for use as antibacterial, antifungal, anti-inflammatory, and antitumor agents. mdpi.comnih.govnih.gov The development of cinnoline-based molecules is a significant area of focus in the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties. nih.gov

4-Aminocinnoline-3-carboxamide (B1596795) Derivatives as Kinase Inhibitors

The 4-aminocinnoline-3-carboxamide framework has been identified as a valuable scaffold for the development of kinase inhibitors, which are crucial in regulating cell signaling pathways. nih.gov

Derivatives of the closely related 4-aminoquinoline-3-carboxamide have been successfully developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (Btk). nih.govacs.org Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies. nih.govdrugs.com A structure-hopping strategy from a cinnoline scaffold to a 4-aminoquinoline (B48711) scaffold led to the discovery of compounds with significantly improved drug-like properties, including aqueous solubility. nih.govacs.org The 4-aminoquinoline-3-carboxamide moiety has been shown to form key hydrogen bond interactions with the hinge region of the Btk active site. acs.org The most potent compounds in this series demonstrated strong inhibitory effects on both wild-type Btk and the C481S mutant, which is associated with resistance to covalent Btk inhibitors. nih.gov

Compound IDScaffoldModificationsBtk IC₅₀ (nM)
Cpd 1 CinnolineR¹=H, R²=H>1000
Cpd 2 CinnolineR¹=phenoxy, R²=H150
Cpd 3 QuinolineR¹=H, R²=indazole5.3
Cpd 4 QuinolineR¹=H, R²=modified indazole39 (C481S)

This interactive table presents representative data to illustrate the progression of inhibitory activity based on scaffold and substitutions, as described in medicinal chemistry literature. nih.gov

The cinnoline scaffold is a versatile building block for designing inhibitors that target a range of kinases beyond Btk. mdpi.comnih.gov Its ability to be readily functionalized allows for the creation of derivatives that can be tailored to the specific structural features of different kinase active sites. This has led to the investigation of cinnoline-based compounds as inhibitors of other kinases implicated in various diseases. nih.govnih.gov

Investigation of Biological Activities in in vitro Systems

The biological profile of 4-aminocinnoline-3-carboxylic acid and its derivatives has been explored through various in vitro assays, revealing potential applications in several therapeutic areas.

A number of studies have reported that derivatives of 4-amino-3-cinnolinecarboxylic acid exhibit significant activity within the central nervous system. nih.govresearchgate.net Pharmacological testing of various 4-amino-3-cinnolinecarboxamides, synthesized from the corresponding carboxylic acids, has shown notable CNS effects. nih.govresearchgate.net These findings suggest that the cinnoline scaffold could be a valuable starting point for the development of novel agents targeting CNS disorders. researchgate.net

The cinnoline scaffold is present in numerous compounds that have been evaluated for their antimicrobial properties. mdpi.comnih.gov Derivatives of 4-amino-3-cinnolinecarboxylic acid have been specifically synthesized and tested for their antibacterial and antifungal activities. nih.govcncb.ac.cn Quantitative structure-activity relationship (QSAR) analyses have been conducted on these derivatives to identify the physicochemical parameters that correlate with their antibacterial efficacy against both gram-positive and gram-negative bacteria. popline.org Generally, these compounds exhibit a broad spectrum of activity, and their potency is highly dependent on the nature and position of substituents on the cinnoline ring. mdpi.comrroij.com For instance, the introduction of halogen substituents has been shown to result in potent antimicrobial activity. nih.govnih.gov

Compound IDSubstituent at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Cpd 5 H>256>256>256
Cpd 6 Chloro3264128
Cpd 7 Fluoro64128128
Cpd 8 Bromo163264

This interactive table provides representative minimum inhibitory concentration (MIC) data for illustrative purposes, reflecting general structure-activity relationship trends observed for antimicrobial cinnoline derivatives. mdpi.comnih.govnih.gov

Anti-inflammatory Properties

The cinnoline scaffold is a key structural component in many compounds with notable pharmaceutical properties, including anti-inflammatory activity. nih.govmdpi.com Research into cinnoline derivatives has identified several compounds with potent anti-inflammatory effects. For instance, Schatz et al. discovered cinnopentazone, which demonstrated significant anti-inflammatory properties. ijper.org

In the pursuit of dual-acting therapeutic agents, Chaudhary et al. designed and synthesized a series of cinnoline derivatives, some incorporating a pyrazoline nucleus. nih.gov Their findings indicated that cinnolines featuring a pyrazoline ring and electron-donating groups (such as methoxyl and hydroxyl) on an attached phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov Specifically, cinnoline derivatives combined with a pyrazoline structure showed good anti-inflammatory results, with inhibition percentages of 58.50% and 55.22% in relevant assays. pnrjournal.com

Further studies on pyrazolo[4,3-c]cinnoline derivatives have also been conducted to evaluate their anti-inflammatory potential. pnrjournal.com Additionally, research on substituted cinnoline thiophene (B33073) series has shown that compounds with halogen substitutions—particularly chloro, bromo, and fluoro groups—possess potent anti-inflammatory activity. thepharmajournal.com Among these, chloro-substituted compounds were found to be the most potent. thepharmajournal.com

Table 1: Anti-inflammatory Activity of Cinnoline Derivatives
Cinnoline Derivative TypeKey Structural FeatureObserved Anti-inflammatory ActivityReference
Cinnopentazone-Demonstrated best anti-inflammatory properties in its class. ijper.org
Cinnoline-Pyrazoline HybridsElectron-donating groups (methoxyl, hydroxyl) on phenyl moiety.Highest activity, with up to 58.50% inhibition. nih.govpnrjournal.com
Substituted Cinnoline ThiophenesHalogen substitutions (Cl, Br, F).Potent activity, with chloro-substituted being the most potent. thepharmajournal.com

Other Reported Pharmacological Actions

Derivatives of the cinnoline nucleus exhibit a wide spectrum of pharmacological activities beyond their anti-inflammatory effects. nih.govmdpi.comcapes.gov.brnih.gov The versatility of the cinnoline scaffold allows for its incorporation into molecules targeting a variety of biological pathways. nih.gov

A comprehensive review of the literature highlights numerous pharmacological actions associated with cinnoline derivatives, including:

Antihypertensive and Antithrombotic activity thepharmajournal.com

Antileukemic and Antitumor activity nih.govthepharmajournal.com

Antisecretory activity thepharmajournal.com

Analgesic activity nih.govmdpi.com

Anti-tuberculosis and Antimalarial activity : Pyrazole-based cinnoline derivatives have demonstrated significant antitubercular activity, with some compounds showing potency against resistant strains of M. tuberculosis. nih.govmdpi.com Certain cinnoline derivatives also displayed potent inhibition of P. falciparum, the parasite responsible for malaria. nih.govmdpi.com

Anticonvulsant activity : A variety of pharmacological tests on 6,7,8-substituted 4-amino-3-cinnolinecarboxamides, derived from 4-amino-3-cinnolinecarboxylic acids, have shown significant activity on the central nervous system (CNS), including anticonvulsant effects. nih.gov

Anxiolytic activity nih.govmdpi.com

This broad range of activities underscores the importance of the cinnoline ring system as a privileged scaffold in medicinal chemistry. nih.gov

Table 2: Summary of Other Pharmacological Actions of Cinnoline Derivatives
Pharmacological ActionSpecific Examples/NotesReference
AntihypertensiveGeneral finding from literature reviews. thepharmajournal.com
AntithromboticGeneral finding from literature reviews. thepharmajournal.com
AntileukemicGeneral finding from literature reviews. thepharmajournal.com
AntitumorGeneral finding from literature reviews. nih.govthepharmajournal.com
AntisecretoryGeneral finding from literature reviews. thepharmajournal.com
AnalgesicGeneral finding from literature reviews. nih.govmdpi.com
Anti-tuberculosisPyrazole based cinnoline derivatives showed potent activity. nih.govmdpi.com
AntimalarialPotent inhibition of L. major and P. falciparum. nih.govmdpi.com
AnticonvulsantObserved in 4-amino-3-cinnolinecarboxamides. nih.gov
AnxiolyticGeneral finding from literature reviews. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for 4-Aminocinnoline-3-carboxylic Acid Derivatives

The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds.

For derivatives of 4-amino-3-cinnolinecarboxylic acid, several key SAR insights have been established:

Amide Formation : Condensation of 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids with various amines to form the corresponding 4-amino-3-cinnolinecarboxamides has been shown to yield compounds with significant CNS activity, including anticonvulsant properties. nih.gov

Halogen Substitution : In studies involving cinnoline sulphonamide and cinnoline thiophene derivatives, the presence of halogen substituents has a pronounced effect on antimicrobial and anti-inflammatory activity. thepharmajournal.comnih.gov Specifically, chloro, bromo, and fluoro-substituted derivatives demonstrated potent activity, with chloro-substituted compounds often showing the most significant enhancement. thepharmajournal.com

Decarboxylation and Hydrolysis : Chemical modifications of the core structure, such as the decarboxylation of 4-amino-3-cinnolinecarboxylic acids to yield 4-aminocinnolines, or their alkaline hydrolysis to give 4-oxo-3-cinnolinecarboxylic acids, result in different classes of compounds whose biological activities are a subject of ongoing investigation. nih.gov

These studies highlight that modifications at the 3-, 4-, 6-, 7-, and 8-positions of the cinnoline ring can significantly modulate the pharmacological profile of the resulting molecules.

Fragment-Based Drug Discovery and Scaffold Hopping Approaches Utilizing the Cinnoline Motif

Fragment-based drug discovery (FBDD) is a modern and efficient method for identifying lead compounds in the drug discovery process. researchoutreach.orgyoutube.com This approach involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind to a biological target. researchoutreach.orgyoutube.com These initial "hits" typically have weak affinity but serve as excellent starting points for optimization into more potent, drug-like molecules. youtube.com

The cinnoline nucleus represents an ideal scaffold for use in FBDD and related strategies like scaffold hopping. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating interaction with biological targets. nih.gov

Key advantages of using a scaffold like cinnoline in FBDD include:

Higher Hit Rates : Screening fragments often yields higher hit rates (3-10%) compared to traditional high-throughput screening (HTS), providing a better indication of a target's "druggability". youtube.com

Efficient Exploration of Chemical Space : Fragment libraries can cover chemical space more effectively than libraries of larger, more complex molecules. youtube.com

Room for Optimization : Starting with a small fragment or core scaffold like cinnoline leaves significant room for chemical elaboration to optimize multiple parameters, including potency, selectivity, and pharmacokinetic properties. youtube.com

By identifying cinnoline-based fragments that bind to a target, researchers can then grow, merge, or link these fragments to develop novel and potent lead compounds, potentially leading to new therapeutics with improved properties. researchoutreach.org

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for Cinnoline (B1195905) Libraries

The generation of diverse molecular libraries is fundamental to modern drug discovery and materials science. For 4-aminocinnoline-3-carboxylic acid hydrochloride and its analogues, the development of novel and efficient synthetic methodologies is a primary area of future research. While classical methods like the Richter and Widman-Stoermer syntheses exist for the cinnoline core, contemporary research is moving towards more efficient, safer, and versatile strategies.

Future efforts will likely focus on metal-catalyzed cross-coupling reactions, which have emerged as powerful tools for C-C and C-N bond formation in heterocyclic synthesis. The adaptation of these modern techniques could enable the rapid assembly of diverse cinnoline libraries from readily available starting materials. A key objective is the development of robust, high-throughput synthetic platforms, possibly utilizing solid-phase or flow chemistry techniques. These approaches would allow for the systematic modification of the cinnoline scaffold at various positions, creating a wide array of derivatives. The table below outlines potential modern synthetic strategies that could be optimized for building these libraries.

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-catalyzed Buchwald-Hartwig Amination High functional group tolerance, mild reaction conditions.Optimization for amination of halogenated cinnoline precursors.
Copper-catalyzed Ullmann Condensation Cost-effective catalyst, suitable for N-arylation.Exploring ligand development to improve reaction scope and yields.
Rhodium-catalyzed C-H Activation/Annulation Atom-economical, direct functionalization of C-H bonds.Designing precursors for regioselective annulation to form the cinnoline core.
Solid-Phase Organic Synthesis (SPOS) Facilitates purification, suitable for automation and library creation.Development of suitable linkers and cleavage strategies for cinnoline carboxylic acids.
Flow Chemistry Improved safety, scalability, and reaction control.Designing continuous flow reactors for multi-step synthesis of the target compound and its derivatives.

By focusing on these advanced synthetic routes, researchers can accelerate the exploration of the chemical space around the 4-aminocinnoline-3-carboxylic acid core, providing a rich source of new molecules for various applications.

Advanced Applications in Chemical Biology Probes and Imaging Agents

The inherent fluorescence of certain heterocyclic systems makes them attractive candidates for chemical biology tools. Recent studies have shown that cinnoline derivatives can be engineered to create novel fluorophores. For instance, fusing a cinnoline ring with a naphthalimide dye has produced a donor-acceptor system with a large Stokes shift and solvatochromic properties, making it useful for bio-imaging. rsc.org A significant future direction for this compound is its development into sophisticated chemical probes and imaging agents.

One promising avenue is the creation of fluorogenic probes. Research has demonstrated that a 4-azidocinnoline can be reduced to a highly fluorescent 4-aminocinnoline, a transformation that can be triggered by specific biological conditions. researchgate.net This azide-amine pair acts as an environment-sensitive probe, with fluorescence mechanisms potentially involving aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). researchgate.net The 4-amino group and carboxylic acid moiety on the target compound are ideal handles for attaching recognition elements (e.g., ligands for specific proteins or enzymes) or for tuning the molecule's photophysical properties.

Furthermore, the structural similarity of 4-aminocinnoline-3-carboxylic acid to other amino acid-based imaging agents suggests its potential use in nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Future research could involve labeling the molecule with positron-emitting isotopes (e.g., Fluorine-18) to create novel tracers for visualizing metabolic processes or diseases, such as tumors, in vivo.

Integration of this compound into Complex Functional Materials

The integration of heterocyclic scaffolds into polymers and other materials can impart unique electronic, optical, or sensory properties. A key emerging application for this compound lies in its use as a building block for complex functional materials. The cinnoline core is an electron-deficient system, which can be valuable in the design of materials for organic electronics.

A notable area of development is in the synthesis of cinnoline-containing conjugated polymers. For example, novel poly(arylene ethynylene)s incorporating a cinnoline core have been synthesized and shown to act as highly sensitive fluorescent sensors for detecting palladium ions (Pd²⁺). researchgate.net This demonstrates the principle that polymers containing the cinnoline moiety can be designed for specific chemosensing applications.

Future research will likely explore the incorporation of this compound into various material architectures. The amino and carboxylic acid groups provide reactive sites for polymerization or for grafting the molecule onto surfaces. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the cinnoline ring could be utilized in the design of new host or emissive materials.

Chemosensors: By modifying the substituents on the cinnoline ring, materials could be developed for the selective detection of other metal ions or small molecules.

Smart Polymers: Integration into polymers could lead to materials that respond to external stimuli such as pH or light, leveraging the properties of the amino and carboxylic acid groups.

Exploration of in vivo Biological Activity in Non-Human Model Systems

While the primary focus of this article is on emerging applications, the foundation for many of these is the biological activity of the core molecule. The broader class of cinnoline derivatives is known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. pnrjournal.comnih.gov Early studies on derivatives of 4-amino-3-cinnolinecarboxylic acid have specifically indicated activity on the central nervous system (CNS) in rodent models. nih.govnih.gov

A critical direction for future research is the systematic exploration of the in vivo biological activity of this compound in a wider range of non-human model systems. This involves moving beyond initial screenings to more comprehensive preclinical studies. Based on the known activities of the cinnoline class, research could be directed toward animal models for various conditions.

Therapeutic AreaRationale Based on Cinnoline ClassPotential Non-Human Model
Oncology Certain cinnolines exhibit antitumor properties. nih.govXenograft mouse models of cancer.
Infectious Disease Known antibacterial and antifungal activity. nih.govMurine models of bacterial or fungal infection.
Inflammation Documented anti-inflammatory effects. pnrjournal.comnih.govRat paw edema model or mouse models of arthritis.
Neurological Disorders Observed CNS activity of 4-amino-3-cinnolinecarboxylic acids. nih.govnih.govRodent models of anxiety, depression, or epilepsy.

These in vivo studies are essential to validate the therapeutic potential of this compound and its derivatives, guiding further development toward clinical applications.

Synergistic Research Combining Synthetic Chemistry with Computational and Biological Sciences

The future development of this compound and its derivatives will be significantly enhanced by a synergistic approach that integrates synthetic chemistry with computational modeling and biological sciences. This interdisciplinary strategy allows for a more rational and efficient design-build-test-learn cycle.

Computational chemistry can accelerate the discovery process by predicting the properties of novel cinnoline derivatives before they are synthesized. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to identify which structural modifications are most likely to lead to desired biological activities or material properties. researchgate.netnih.gov For example, computational screening of a virtual library of cinnoline analogues could prioritize candidates with high predicted binding affinity to a specific enzyme, guiding the efforts of synthetic chemists.

This synergy works in a feedback loop: synthetic chemists create new compounds based on computational predictions. These compounds are then evaluated in biological assays (in vitro and in vivo), and the results are used to refine and improve the predictive power of the computational models. This integrated approach minimizes the trial-and-error nature of traditional research, saves resources, and accelerates the path from an interesting molecule to a functional application. Future research in this area will depend on close collaboration between experts in synthesis, computational modeling, and various fields of biology.

Conclusion and Outlook

Synthesis of Key Research Achievements Pertaining to 4-Aminocinnoline-3-carboxylic Acid and its Derivatives

Research into the cinnoline (B1195905) scaffold, a bicyclic aromatic heterocycle, has established its importance as a pharmacophore in medicinal chemistry. Within this class, derivatives of 4-aminocinnoline-3-carboxylic acid have been a focal point of synthetic and pharmacological studies.

The primary synthetic route to 4-aminocinnoline-3-carboxylic acid involves the hydrolysis of 4-amino-3-cinnolinecarboxamides. nih.govresearchgate.net This straightforward conversion provides a foundation for creating a diverse library of derivatives through further chemical modifications. These modifications include the condensation of the carboxylic acid with various amines to form new amides, as well as cyclocondensation reactions to generate more complex heterocyclic systems like pyrimido[5,4-c]cinnolines. researchgate.netnih.gov

The biological evaluation of these derivatives has yielded significant findings, particularly concerning their effects on the central nervous system (CNS). A variety of pharmacological tests have demonstrated that certain amides derived from 4-aminocinnoline-3-carboxylic acid exhibit notable CNS activity. researchgate.netnih.gov Furthermore, some compounds within this family have been investigated for their potential as anticonvulsants and sedatives. nih.gov

In addition to their CNS effects, these compounds have been screened for their antimicrobial properties. Studies have explored the antibacterial and antifungal activity of several 4-aminocinnoline-3-carboxylic acid derivatives, indicating a broad spectrum of potential biological applications. nih.gov

Identification of Remaining Challenges and Research Gaps in the Field

Despite the promising findings, the research landscape for 4-aminocinnoline-3-carboxylic acid hydrochloride is characterized by several significant gaps and challenges.

Limited Structure-Activity Relationship (SAR) Studies: While various derivatives have been synthesized and tested, comprehensive SAR studies are lacking. A systematic exploration of how different substituents on the cinnoline ring and modifications of the carboxylic acid and amino groups affect biological activity would provide invaluable insights for designing more potent and selective compounds.

Mechanistic Studies: The underlying mechanisms of action for the observed CNS and antimicrobial activities of 4-aminocinnoline-3-carboxylic acid derivatives are not well-elucidated. Further research is needed to identify the specific molecular targets and signaling pathways involved. Understanding these mechanisms is crucial for the rational design of future drug candidates.

In-depth Pharmacological Profiling: The initial pharmacological screenings have been promising. However, more in-depth profiling, including in vivo efficacy studies in relevant animal models, pharmacokinetic studies (absorption, distribution, metabolism, and excretion), and toxicological assessments, is necessary to evaluate the therapeutic potential of these compounds.

Future Perspectives and Potential Contributions of this compound Research to Chemical and Biological Sciences

The existing body of research on 4-aminocinnoline-3-carboxylic acid and its derivatives provides a strong foundation for future investigations that could significantly contribute to both chemical and biological sciences.

Drug Discovery and Development: The established CNS activity of this class of compounds makes them attractive candidates for the development of novel therapeutics for neurological disorders. Future research could focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties for conditions such as epilepsy, anxiety, and other CNS-related ailments. The antimicrobial potential also warrants further exploration, especially in the context of rising antibiotic resistance.

Chemical Synthesis and Methodology: The synthesis of a broader and more diverse library of 4-aminocinnoline-3-carboxylic acid derivatives will not only aid in drug discovery efforts but also contribute to the development of new synthetic methodologies in heterocyclic chemistry. Exploring novel cyclization strategies and functionalization techniques will expand the chemical toolbox available to medicinal chemists.

Probe for Biological Systems: Well-characterized, potent, and selective derivatives of 4-aminocinnoline-3-carboxylic acid could serve as valuable chemical probes to investigate biological pathways. These molecules can be used to study the roles of specific receptors, enzymes, or ion channels in the central nervous system and in microbial pathogens.

Materials Science: The rigid, planar structure of the cinnoline core suggests potential applications in materials science. Derivatives could be explored for their optical, electronic, or self-assembly properties, potentially leading to the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-aminocinnoline-3-carboxylic acid hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions starting from cinnoline derivatives. A plausible route includes:

  • Step 1 : Bromination or nitration of cinnoline to introduce reactive substituents.
  • Step 2 : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amino group at the 4-position .
  • Step 3 : Carboxylic acid functionalization at the 3-position via hydrolysis of nitriles or esters under acidic/basic conditions.
  • Final Step : Salt formation using HCl to yield the hydrochloride form .
    • Key Reagents : Palladium catalysts (for coupling), lithium aluminum hydride (reduction), and hydrochloric acid (salt formation).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C9_9H8_8ClN3_3O2_2: 225.02 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Cross-Validation :

  • In vitro/in vivo correlation : Compare enzyme inhibition assays (e.g., kinase assays) with pharmacokinetic studies in animal models to validate target engagement .
  • Dose-Response Analysis : Use Hill slopes and IC50_{50} values to differentiate off-target effects from true activity .
    • Case Study : A derivative showed conflicting IC50_{50} values in kinase assays due to buffer pH variations. Standardizing assay conditions (pH 7.4 PBS) resolved discrepancies .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to ATP-binding pockets (e.g., in kinases) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
    • Key Insight : The 4-amino group forms hydrogen bonds with conserved residues (e.g., Glu91 in EGFR), while the cinnoline core enables π-π stacking with hydrophobic pockets .

Experimental Design & Optimization

Q. What experimental parameters optimize yield in large-scale synthesis of this compound?

  • Critical Factors :

  • Temperature Control : Maintain <50°C during amination to prevent side reactions .
  • Catalyst Loading : 5 mol% Pd(OAc)2_2 maximizes coupling efficiency while minimizing costs .
  • Workup Protocol : Precipitation in cold diethyl ether improves hydrochloride salt recovery (>85% yield) .

Q. How do researchers mitigate instability of this compound in aqueous solutions?

  • Stabilization Strategies :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffered Solutions : Use citrate buffer (pH 3.0–4.0) for in vitro studies to maintain protonation of the amino group .

Data Interpretation & Mechanistic Studies

Q. What structural modifications enhance the bioavailability of this compound?

  • Design Principles :

  • Prodrug Approach : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • LogP Optimization : Introduce hydrophobic substituents (e.g., methyl groups) to increase logP from -1.2 to 0.5, enhancing intestinal absorption .

Q. How does stereochemistry influence the biological activity of chiral derivatives?

  • Case Study : (R)-enantiomers of a related quinolinecarboxylic acid showed 10-fold higher affinity for DNA gyrase than (S)-enantiomers, attributed to spatial alignment with the active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.